molecular formula C13H16ClNOS B7932661 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide

Cat. No.: B7932661
M. Wt: 269.79 g/mol
InChI Key: HMVKVJMQUIWSBD-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353948-47-6) is an organic compound with the molecular formula C 13 H 16 ClNOS and a molecular weight of 269.79 g/mol . This acetamide derivative is characterized by a chloroacetamide group linked to a cyclopropylamine and a (4-(methylthio)phenyl)methyl substituent, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Physical-Chemical Properties Researchers can note the following properties for experimental planning: The calculated density of this compound is 1.3±0.1 g/cm³, with a high boiling point of 428.5±45.0 °C at 760 mmHg and a flash point of 213.0±28.7 °C . Its molecular structure is defined by the SMILES string O=C(N(C1CC1)CC2=CC=C(SC)C=C2)CCl and is associated with the InChIKey HMVKVJMQUIWSBD-UHFFFAOYSA-N . Research Applications While specific biological data for this compound is limited in the public domain, its structure suggests potential as a key precursor in the synthesis of more complex molecules. Analogs and related N-(substituted)acetamide compounds are well-established intermediates for constructing heterocyclic compounds like quinolines and various sulfur-containing heterocycles, which are often explored for their biological activities . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications . Handling and Storage For product integrity, it is recommended to store this material at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Standard safety precautions for laboratory chemicals should be followed, including the use of personal protective equipment to avoid skin contact .

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNOS/c1-17-12-6-2-10(3-7-12)9-15(11-4-5-11)13(16)8-14/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKVJMQUIWSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Substituted Benzylamine

The most widely reported method involves the direct acylation of N-cyclopropyl-N-(4-methylsulfanyl-benzyl)amine with chloroacetyl chloride. This one-step approach leverages nucleophilic substitution at the amine nitrogen:

  • Reaction Setup :

    • Amine Substrate : N-cyclopropyl-N-(4-methylsulfanyl-benzyl)amine (1.0 equiv)

    • Acylating Agent : Chloroacetyl chloride (1.2 equiv)

    • Solvent : Ethyl acetate or dichloromethane (DCM)

    • Base : Triethylamine (TEA, 2.0 equiv) to neutralize HCl byproduct.

  • Procedure :
    Chloroacetyl chloride is added dropwise to a cooled (0–5°C) solution of the amine and TEA in anhydrous DCM. The mixture is stirred at 25–30°C for 12–24 hours, followed by extraction with aqueous NaCl and solvent evaporation.

  • Yield Optimization :

    • Temperature : Maintaining ≤30°C prevents cyclopropyl ring opening.

    • Solvent Choice : Ethyl acetate improves solubility of intermediates, achieving yields up to 94%.

Table 1 : Representative Reaction Conditions and Outcomes

ParameterConditionYield (%)Purity (HPLC)Source
SolventEthyl acetate94>99%
Reaction Time12 hours8998%
BaseTriethylamine9197%

Stepwise Synthesis via Intermediate Formation

For cases where the benzylamine derivative is unavailable, a multi-step synthesis is employed:

Preparation of N-Cyclopropyl-N-(4-methylsulfanyl-benzyl)amine

  • Reductive Amination :
    4-Methylsulfanyl-benzaldehyde reacts with cyclopropylamine in the presence of NaBH₃CN or NaBH(OAc)₃ in methanol at 25°C. The imine intermediate is reduced to the secondary amine with >85% yield.

  • Alkylation :
    Alternatively, 4-(methylsulfanyl)benzyl chloride undergoes nucleophilic substitution with cyclopropylamine in DMF at 60°C.

Acylation with Chloroacetyl Chloride

The isolated amine is then acylated as described in Section 1.1, with yields reaching 82–88% after column chromatography.

Critical Analysis of Methodologies

Solvent and Temperature Effects

Non-polar solvents like n-heptane or toluene are avoided due to poor solubility of the amine, whereas DCM and ethyl acetate balance reactivity and solubility. Elevated temperatures (>40°C) risk decomposition of the cyclopropyl group, necessitating strict thermal control.

Byproduct Management

Excess chloroacetyl chloride may lead to diacylation, mitigated by using a 1:1.2 amine-to-acylating agent ratio. The use of TEA as a base ensures efficient HCl scavenging without side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 4.02 (s, 2H, CH₂Cl)

    • δ 3.28 (s, 3H, SCH₃)

    • Cyclopropyl protons at δ 0.5–1.2.

  • LC-MS : Molecular ion peak at m/z 312.6 [M+H]⁺ confirms molecular weight.

Purity Assessment

HPLC with C18 columns and acetonitrile/water mobile phases achieves baseline separation of the target compound from impurities.

Industrial-Scale Considerations

Large-scale syntheses (>100 g) require:

  • Slow Addition : Controlled addition of chloroacetyl chloride to prevent exothermic runaway.

  • Crystallization : Final product isolation via antisolvent (n-heptane) precipitation enhances purity to >99% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group serves as a prime site for nucleophilic substitution.

Reagent Conditions Product Reference
Amines (e.g., NH₃)Polar aprotic solvent (e.g., DCM), 25–60°CSubstituted acetamide derivatives
Sodium azide (NaN₃)DMF, 80°C, 12–24 hrsAzide intermediate (potential click chemistry precursor)
Alkoxides (e.g., NaOMe)Reflux in methanol, 6–8 hrsMethoxyacetamide derivatives

Key Insight : Industrial-scale synthesis employs automated reactors to optimize substitution efficiency, achieving yields >85% under controlled conditions.

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives.

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 50°C, 3–5 hrsSulfoxide derivative (R-SO-Me)
KMnO₄H₂SO₄ (1M), 70°C, 8 hrsSulfone derivative (R-SO₂-Me)
mCPBADCM, 0°C to RT, 2–4 hrsSulfoxide (stereoselective)

Note : Over-oxidation to sulfones requires stronger oxidants like KMnO₄, while H₂O₂ selectively produces sulfoxides.

Reduction Reactions

The acetamide group and cyclopropane ring show distinct reduction behavior.

Reagent Conditions Product Reference
LiAlH₄Anhydrous ether, reflux, 4–6 hrsAmine derivative (N-cyclopropyl-N-benzylamine)
H₂ (1 atm)Pd/C, ethanol, 25°C, 12 hrsCyclopropane ring opening (rare; <10% yield)

Mechanistic Detail : LiAlH₄ reduces the amide bond to a tertiary amine while preserving the cyclopropane ring. Catalytic hydrogenation may destabilize the cyclopropane, leading to ring-opening byproducts .

Hydrolysis Reactions

Controlled hydrolysis targets the acetamide or cyclopropane groups.

Conditions Product Reference
HCl (6M), reflux, 6 hrsCarboxylic acid derivative
NaOH (2M), 70°C, 4 hrsCyclopropanol via ring-opening

Industrial Application : Hydrolysis to carboxylic acids is scalable in continuous-flow reactors, achieving >90% conversion.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions.

Reagent Conditions Product Reference
Br₂ in CCl₄0°C, 1 hrDibrominated open-chain compound
Ozone (O₃)-78°C, CH₂Cl₂, 30 minCarbonyl derivatives (e.g., ketones)

Safety Note : Ring-opening with bromine requires strict temperature control to avoid explosive side reactions .

Cross-Coupling Reactions

The aryl methylsulfanyl group participates in Suzuki-Miyaura couplings.

Reagent Conditions Product Reference
Pd(PPh₃)₄, arylboronic acidMicrowave, 150°C, 10 minBiaryl derivatives

Case Study : Coupling with 2-(trifluoromethyl)phenylboronic acid under microwave irradiation yields biaryl products with >75% efficiency .

Scientific Research Applications

Adenosine Receptor Agonism

Research indicates that derivatives of 2-chloro compounds, including those similar to 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide, have been evaluated for their activity as adenosine receptor agonists. Specifically, compounds with a chloro substitution have shown high potency and selectivity for the A3 adenosine receptor (AR) .

  • Case Study : The compound Cl-IB-MECA, a closely related analogue, demonstrated cardioprotective effects in various models and is currently under clinical evaluation for conditions such as melanoma and colon carcinoma . This suggests that this compound may also possess similar therapeutic properties.

Inhibition of COX Enzymes

The synthesis of various derivatives has led to the discovery of compounds that exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation .

  • Research Findings : A study reported several derivatives with significant inhibitory activity against COX-1 and COX-2, with IC50 values indicating their effectiveness compared to standard NSAIDs like celecoxib . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this domain.

Bioactive Compounds from Microbial Sources

Emerging research highlights the potential of small molecular weight bioactive compounds, including those derived from microbial sources, which may exhibit anticancer properties . The mechanisms by which these compounds exert their effects often involve modulation of cellular pathways related to proliferation and apoptosis.

  • Implications for this compound : Given its structural characteristics, this compound might interact with similar pathways, warranting further investigation into its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

Substituent Effect on Activity Notes
Chloro GroupIncreases receptor affinityEnhances selectivity towards A3 AR
Cyclopropyl GroupModulates steric propertiesInfluences binding efficacy
MethylsulfanylPotentially enhances solubilityMay improve bioavailability

Future Research Directions

Further studies are necessary to elucidate the full range of biological activities associated with this compound. Key areas for future research include:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its pharmacological effects.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide

  • Structural Differences : The 4-methylsulfanyl group in the target compound is replaced by a 4-methoxy group.
  • Synthesis & Reactivity : In Pd⁰-catalyzed enantioselective cyclizations, the methoxy derivative achieved 92% yield using t-BuCO₂H as a carboxylate ligand. Enantioselectivity (er = 96:4) was attributed to electron-donating effects of the methoxy group stabilizing palladium intermediates .
  • Key Finding : Methoxy substituents enhance reaction rates but may reduce oxidative stability compared to methylsulfanyl groups.

Acetochlor (2-Chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide)

  • Structural Differences : Contains an ethoxymethyl group and a 2-ethyl-6-methylphenyl substituent instead of cyclopropyl and 4-methylsulfanyl-benzyl groups.
  • Application: Widely used as a pre-emergent herbicide (trade name MON-097).
  • Key Finding: Substituent bulkiness correlates with herbicidal persistence but may limit metabolic degradation in non-target organisms.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structural Differences : Features a nitro group and methylsulfonyl substituent on the phenyl ring.
  • Crystal Packing : The nitro group induces torsional angles of -16.7° and 160.9°, leading to intermolecular C–H⋯O hydrogen bonds. Methylsulfonyl groups enhance polarity, improving solubility in polar solvents .
  • Key Finding : Electron-withdrawing groups (e.g., nitro, sulfonyl) stabilize crystal lattices but reduce bioavailability due to high polarity.

2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide

  • Structural Differences : Incorporates a sulfamoyl (-SO₂NH₂) group on the phenyl ring.
  • Properties : The sulfamoyl group increases acidity (pKa ~1.5) and hydrogen-bonding capacity, making it suitable for pharmaceutical intermediates .
  • Key Finding : Sulfamoyl derivatives exhibit enhanced binding to biological targets but may face synthetic challenges due to hygroscopicity.

S-Metolachlor Transformation Products

  • Example : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide.
  • Environmental Impact : Hydroxy and methoxy substituents increase aqueous solubility, accelerating environmental degradation compared to methylsulfanyl derivatives .

Critical Analysis of Substituent Effects

  • Electron-Donating Groups (e.g., methoxy, methylsulfanyl) : Improve catalytic efficiency and reaction yields but may reduce environmental stability .
  • Electron-Withdrawing Groups (e.g., nitro, sulfonyl) : Enhance intermolecular interactions and solubility but complicate synthetic routes .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl, ethoxymethyl) increase steric hindrance, influencing enantioselectivity and metabolic pathways .

Biological Activity

2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a cyclopropyl moiety, and a methylsulfanyl-benzyl substituent. These structural elements are believed to influence its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes or receptors. The presence of the chloro group may enhance electrophilic properties, allowing the compound to form covalent bonds with nucleophilic sites on proteins. The cyclopropyl group could potentially affect binding affinity and selectivity towards these targets .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of related acetamides have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anticancer Activity

In vitro studies have demonstrated that structurally similar compounds possess anticancer properties. For example, certain derivatives have been reported to inhibit the growth of breast cancer cells with IC50 values comparable to established chemotherapeutics . This suggests that this compound may also exhibit similar effects, warranting further exploration.

Case Studies and Research Findings

Study Focus Findings
Birajdar et al. (2013)Antimicrobial activityCompounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli compared to reference drugs .
PMC8025741 (2020)Inhibition of nSMase2Identified inhibitors with similar structural features that effectively inhibited exosome release in models related to Alzheimer's disease .
ACS Journal (2016)Cancer enzyme inhibitionReported potent inhibitors of MTH1, related compounds suggested potential for anticancer applications .

Pharmacological Applications

The diverse biological activities suggest potential applications in drug development targeting various diseases:

  • Antimicrobial Agents : Potential use in treating bacterial infections.
  • Cancer Therapeutics : Investigated for efficacy in inhibiting tumor growth.
  • Neurological Disorders : As an nSMase2 inhibitor, it could play a role in managing conditions like Alzheimer's disease by modulating exosome release .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-acetamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, often involving chloroacetylation of cyclopropylamine derivatives followed by coupling with 4-methylsulfanyl-benzyl groups. A common method involves refluxing intermediates with acetic anhydride to install the acetamide moiety, as seen in analogous syntheses . Intermediates are characterized using NMR (¹H/¹³C) , IR spectroscopy (to confirm amide C=O stretches at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and benzyl aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and methylsulfanyl group (δ ~15 ppm) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for validating stereochemistry. SHELXL is widely used for refinement, though centrosymmetric twinning may require Flack parameter analysis .
  • Mass Spectrometry : HRMS-ESI provides exact mass (e.g., [M+H]⁺) to distinguish from analogs .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar acetamides:

  • Hazard Codes : H303 (harmful if swallowed), H313 (harmful in contact with skin), H333 (toxic if inhaled) .
  • Protective Measures : Use fume hoods, nitrile gloves, and P335+P334 (cold water rinsing for eye exposure). Avoid inhalation during recrystallization .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning/pseudosymmetry) be resolved during structural analysis?

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. For centrosymmetric twins, apply the Flack x parameter to avoid false chirality-polarity assignments .
  • Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., cyclopropyl) using restraints on thermal parameters .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Case Example : If NMR suggests a planar amide but X-ray shows non-coplanarity, reconcile via temperature-dependent NMR to probe conformational flexibility .
  • Multi-Method Validation : Combine IR (amide I/II bands) with DFT calculations (e.g., Gaussian at B3LYP/6-31G*) to model vibrational frequencies .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Mechanistic Insights : Use kinetic studies (e.g., in situ FTIR) to identify rate-limiting steps, such as nucleophilic substitution at the chloroacetamide group .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for benzylation steps in biphasic systems .
  • Workup : Improve purity via column chromatography (silica gel, EtOAc/hexane) or recrystallization in ethanol/water .

Q. How can in vitro biological activity assays be designed for derivatives of this compound?

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli using broth microdilution .
  • Cytotoxicity : MTT assay on HEK-293 cells, with LC₅₀ calculation via nonlinear regression (GraphPad Prism) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

  • Degradation Studies : Simulate hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV-A light) with LC-MS monitoring .
  • Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .
  • QSAR Modeling : Predict bioaccumulation using logP (e.g., ACD/Labs) and molecular docking with aquatic enzymes .

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